REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8]>N.CO>[NH2:11][CH2:10][C:4]1[C:5](=[O:9])[NH:6][C:7]([CH3:8])=[C:2]([F:1])[C:3]=1[CH3:12] |f:1.2|
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Name
|
|
Quantity
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731 mg
|
Type
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reactant
|
Smiles
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FC=1C(=C(C(NC1C)=O)C#N)C
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Name
|
|
Quantity
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87 mL
|
Type
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solvent
|
Smiles
|
N.CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was passed through the H-Cube at 80° C.
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Type
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CONCENTRATION
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Details
|
The resulting solution was concentrated in-vacuo
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Type
|
CUSTOM
|
Details
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The resulting solid was split into 2 batches and 350 mg of the crude product
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Type
|
CUSTOM
|
Details
|
was purified by column chromatography (25 g SNAP cartridge, Isolera, 0-25% MeOH (containing 10% NH4OH):CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=C(C1C)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |